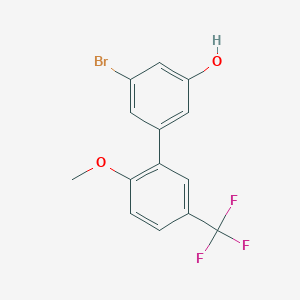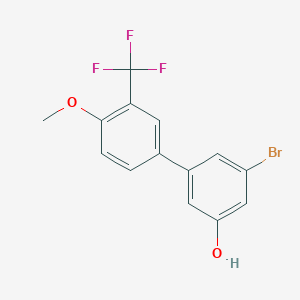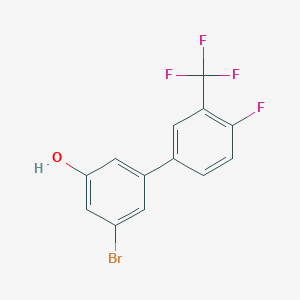
3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) is an organic compound belonging to the class of phenols with a molecular formula of C10H7BrF4O. It is a colorless, odorless, and crystalline solid with a melting point of 130-131°C. 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) is used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymer synthesis, and as a building block for the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of fluorinated polymers, which have a wide range of applications in the medical, electronics, and automotive industries.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) is not well understood. However, it is believed to act as a catalyst in the synthesis of fluorinated polymers, as well as in the synthesis of pharmaceuticals and agrochemicals. It is also believed to act as a reagent in organic synthesis and as a building block for the synthesis of fluorinated polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) are not well understood. However, it is believed to be non-toxic and non-carcinogenic, as it does not contain any known carcinogens or toxic substances.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) in lab experiments include its low cost, its high purity, and its ability to act as a catalyst in the synthesis of fluorinated polymers. The main limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) should focus on elucidating its mechanism of action and its biochemical and physiological effects. Additionally, research should focus on developing new applications for this compound, such as in the synthesis of advanced materials and in the development of new pharmaceuticals and agrochemicals. Research should also focus on improving the solubility of this compound in water, as well as on developing new methods for its synthesis. Finally, research should focus on exploring the potential toxicity of this compound and its potential environmental impacts.
Synthesemethoden
The synthesis of 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) can be achieved through a two-step reaction. The first step involves the reaction of 4-fluoro-3-trifluoromethylphenol with bromine to form 3-bromo-4-fluoro-3-trifluoromethylphenol. The second step involves the reaction of 3-bromo-4-fluoro-3-trifluoromethylphenol with acetic anhydride to form 3-bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%).
Eigenschaften
IUPAC Name |
3-bromo-5-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF4O/c14-9-3-8(4-10(19)6-9)7-1-2-12(15)11(5-7)13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFFVXISWLQRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686472 |
Source


|
| Record name | 5-Bromo-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261900-50-8 |
Source


|
| Record name | 5-Bromo-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)
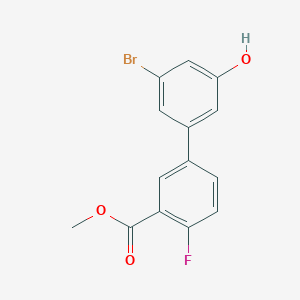
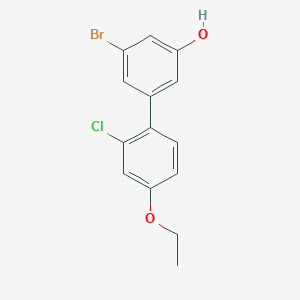
![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)

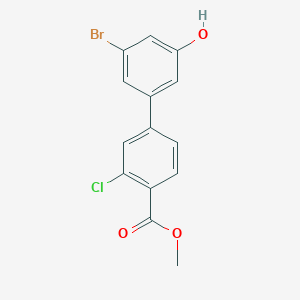
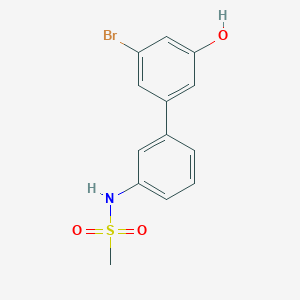
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)

